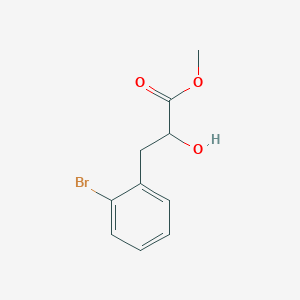

Methyl 3-(2-bromophenyl)-2-hydroxypropanoate

Description

Methyl 3-(2-bromophenyl)-2-hydroxypropanoate is a brominated aromatic ester characterized by a 2-hydroxypropanoate backbone substituted with a 2-bromophenyl group at the β-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of tricyclic dihydroquinolines and other heterocyclic frameworks . Its structural features, including the bromine atom (which enhances electrophilic aromatic substitution reactivity) and the hydroxyl group (contributing to hydrogen bonding), make it a versatile building block in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

methyl 3-(2-bromophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C10H11BrO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3 |

InChI Key |

FGXQEMFMJOCBAY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-bromophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-bromophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-bromophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Methyl 3-(2-bromophenyl)-2-oxopropanoate.

Reduction: Methyl 3-phenyl-2-hydroxypropanoate.

Substitution: Methyl 3-(2-substituted phenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2-bromophenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxypropanoate moiety can undergo nucleophilic attack. These interactions lead to the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propanoates

Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate (CAS 875018-66-9)

- Structure : Differs by replacing bromine with two chlorine atoms at the 2- and 4-positions of the phenyl ring.

- Properties :

- Applications : Likely used in similar synthetic pathways but with altered reactivity in cross-coupling reactions.

(R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate (CAS 124980-98-9)

- Structure : Fluorine replaces bromine at the para position; R-configuration at the hydroxyl-bearing carbon.

- Fluorine’s electronegativity may influence metabolic stability in drug design .

Brominated Propanoates with Modified Backbones

Methyl 3-(2-bromophenyl)-2-(pyrrolidin-2-ylidene)propanoate (9a)

- Structure: Incorporates a pyrrolidinylidene ring fused to the propanoate backbone.

- Properties: Melting point: 106–112°C, higher than the parent compound due to increased rigidity.

Methyl 3-(2-bromophenyl)propanoate (CAS 66191-86-4)

Heterocyclic and Polyhydroxylated Analogs

Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate (CAS 1510195-55-7)

- Structure : Thiophene ring replaces phenyl, with chlorine at the 5-position.

- Properties: Increased π-electron density from the thiophene, altering electronic properties. Potential for unique reactivity in sulfur-containing heterocycles .

Ethyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate

- Structure : Ethyl ester with a dihydroxyphenyl group.

- Properties: Higher antioxidant activity (DPPH radical scavenging) compared to brominated analogs due to polyphenolic structure. Synthesized via cost-effective methods using ethanol and sulfuric acid .

Data Tables

Table 1: Physical and Structural Comparison

Key Findings and Implications

- Halogen Effects : Bromine’s size and polarizability enhance electrophilic substitution, whereas fluorine/chlorine analogs offer distinct electronic profiles .

- Hydroxyl Group Impact: The α-hydroxy group in this compound facilitates hydrogen bonding, critical for biological interactions and crystallization .

Biological Activity

Methyl 3-(2-bromophenyl)-2-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂BrO₃

- Molecular Weight : Approximately 287.12 g/mol

- Functional Groups : Hydroxyl (-OH) and ester (-COOCH₃)

The presence of the bromophenyl group enhances the compound's reactivity and influences its biological activity, making it an intriguing subject for further investigation.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, potentially effective against a range of bacteria and fungi. The bromine substitution is believed to enhance its interaction with microbial targets, leading to increased efficacy compared to non-halogenated analogs.

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties. Similar compounds have been documented to interact with critical enzymes involved in cancer progression, such as acetylcholinesterase, which could lead to therapeutic effects.

- Anti-inflammatory Effects : Compounds with structural similarities have demonstrated anti-inflammatory activities, indicating that this compound might also possess these properties.

The mechanism of action for this compound involves its interaction with various biological pathways. The bromine atom and hydroxyl group contribute to its reactivity, allowing it to modulate enzyme activity and influence cellular signaling pathways. This modulation can lead to therapeutic effects in microbial infections and cancer treatment.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Direct Bromination : Reacting phenolic compounds with bromine in the presence of a suitable solvent.

- Esterification Reactions : Using L-serine and bromic acid under controlled conditions to yield the desired compound .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-(4-bromophenyl)-2-hydroxypropanoate | C₁₁H₁₂BrO₃ | Similar structure; different substitution pattern |

| Methyl 3-(phenyl)-2-hydroxypropanoate | C₁₀H₁₂O₃ | No halogen substituent; baseline for comparison |

| Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate | C₁₁H₉ClO₃ | Chlorine instead of bromine; different reactivity |

Case Studies

- Antimicrobial Efficacy Study : In a laboratory study, this compound was tested against various bacterial strains. Results indicated a significant inhibition of growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

- Cancer Cell Line Testing : A study evaluating the cytotoxic effects on human cancer cell lines revealed that the compound induced apoptosis at higher concentrations (>100 µg/mL), demonstrating its potential as an anticancer therapeutic .

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 3-(2-bromophenyl)-2-hydroxypropanoate, and how can reaction conditions be optimized?

- Synthesis Methods : The compound is typically synthesized via palladium-catalyzed intramolecular C–N cross-coupling reactions. For example, precursor compounds like methyl 3-(2-bromophenyl)-2-(pyrrolidin-2-ylidene)propanoate are prepared using ultrasonic treatment in diethyl ether, followed by recrystallization (hexane or ethanol) to isolate pure products . Optimization involves adjusting solvent polarity, temperature (e.g., 25–80°C), and catalyst loading (e.g., 5–10 mol% Pd) to improve yields (reported up to 85%).

Q. How is the structure of this compound confirmed using spectroscopic methods?

- Structural Characterization :

- NMR Analysis : NMR reveals distinct signals for the bromophenyl group (δ 7.2–7.8 ppm, multiplet) and the hydroxypropanoate moiety (δ 4.1–5.2 ppm). NMR confirms the ester carbonyl (δ ~170 ppm) and brominated aromatic carbons (δ 120–135 ppm) .

- Melting Point : Pure crystalline forms exhibit sharp melting points (e.g., 106–112°C), aiding in purity assessment .

Q. What preliminary biological activities have been reported for this compound?

- Biological Screening : Initial studies suggest inhibitory effects on inflammatory enzymes (e.g., cyclooxygenase-2) via interaction with catalytic sites. IC values are determined using enzyme-linked immunosorbent assays (ELISA), with dose-dependent activity observed at 10–100 µM .

Advanced Research Questions

Q. How does the bromine substituent at the 2-position influence reactivity and biological activity compared to other halogenated analogs?

- Comparative Analysis :

- Reactivity : The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity compared to chlorine or fluorine analogs due to its polarizability. For example, Suzuki-Miyaura coupling with phenylboronic acids proceeds faster (reaction time <12 hrs vs. >24 hrs for chloro analogs) .

- Biological Impact : Bromine’s larger atomic radius improves hydrophobic interactions with enzyme pockets, increasing binding affinity (K = 1.2 µM vs. 3.5 µM for chloro analogs) .

- Structural analogs (e.g., methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate) show altered activity profiles due to positional isomerism .

Q. What mechanistic insights exist for its interaction with biological targets?

- Enzyme Inhibition Studies : Molecular docking simulations (using AutoDock Vina) indicate hydrogen bonding between the hydroxy group and catalytic residues (e.g., Tyr-385 in COX-2). Competitive inhibition is confirmed via Lineweaver-Burk plots, showing increased K and unchanged V .

- Kinetic Studies : Stopped-flow fluorescence assays reveal a two-step binding mechanism: rapid initial association (k = 1.5 × 10 Ms) followed by conformational adjustment (k = 0.3 s) .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- In Silico Strategies :

- DFT Calculations : Optimize substituent effects on electron density (e.g., methoxy groups increase aromatic ring electron donation, enhancing EAS reactivity) .

- ADMET Prediction : Tools like SwissADME predict improved blood-brain barrier penetration for methylated derivatives (e.g., logP = 2.8 vs. 1.5 for hydroxylated forms) .

Methodological Considerations

Q. What analytical techniques are critical for resolving data contradictions in reaction yields?

- Troubleshooting :

- HPLC-PDA : Quantify intermediates (e.g., unreacted bromophenyl precursors) using C18 columns (acetonitrile/water gradient, 210 nm detection) .

- Mass Balance Analysis : Reconcile discrepancies between theoretical and experimental yields by tracking byproducts (e.g., debrominated side products via LC-MS) .

Q. How do solvent systems impact stereoselectivity in derivative synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor retention of configuration in SN reactions (≥90% ee), while protic solvents (e.g., ethanol) promote racemization (≤50% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.